7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane is an organic compound that features a chloro-substituted heptane chain with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane typically involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-chloroheptane in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 4-Hydroxy-2-quinolones
- Thiazoles
Uniqueness
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane, identified by its CAS number 898786-37-3, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C_{12}H_{13}ClO |
Molecular Weight | 232.68 g/mol |
CAS Number | 898786-37-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest it has potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, indicating effective inhibition at concentrations as low as 0.03 mg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were calculated, showing effective cytotoxicity at concentrations ranging from 10 to 50 µM across different cell lines.
- Mechanistic Insights : Further investigation into the mechanism of action revealed that the compound could activate apoptotic pathways while inhibiting cell proliferation markers such as cyclin D1 and Bcl-2.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Notable Features |
---|---|---|
4-Chloroquinoline | Antimicrobial, anticancer | Lacks methoxy substitution |
6-Ethylquinoline | Antiviral | Different alkyl chain affecting lipophilicity |
3-Cyanoquinoline | Anticancer | Contains cyano group enhancing reactivity |
Properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)heptan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-17-14-10-6-5-8-12(14)13(16)9-4-2-3-7-11-15/h5-6,8,10H,2-4,7,9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLPMYNLTMKGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645183 | |
Record name | 7-Chloro-1-(2-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-37-3 | |
Record name | 7-Chloro-1-(2-methoxyphenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(2-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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